Technical Profile: tert-Butyl (pyridin-4-ylmethyl)carbamate
Technical Profile: tert-Butyl (pyridin-4-ylmethyl)carbamate
CAS No: 111080-65-0 | Formula: C₁₁H₁₆N₂O₂ | M.W.: 208.26 g/mol [1][2][3][4][5][6][7]
Executive Summary
tert-Butyl (pyridin-4-ylmethyl)carbamate is a pivotal bifunctional intermediate in medicinal chemistry, serving as a protected form of 4-(aminomethyl)pyridine (4-picolylamine).[4][5][6][7] Its structural utility lies in the orthogonality between the acid-labile tert-butoxycarbonyl (Boc) protecting group and the basic, nucleophilic pyridine ring.[4][5][6][7] This compound is extensively employed as a "linker" scaffold in the development of kinase inhibitors (e.g., PIM kinase inhibitors like SGI-1776) and peptidomimetics, allowing for the precise introduction of a pyridine moiety—a common pharmacophore for hydrogen bond acceptance and solubility enhancement—while temporarily masking the primary amine.[5][7]
Structural Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]
The molecule consists of a pyridine ring substituted at the 4-position with a methylene bridge attached to a carbamate nitrogen.[4][5][6][7] The steric bulk of the tert-butyl group stabilizes the amine, preventing premature nucleophilic attacks during multi-step synthesis.[4][5][6][7]
Table 1: Key Physicochemical Data
| Property | Value | Note |
| IUPAC Name | tert-butyl N-(pyridin-4-ylmethyl)carbamate | |
| CAS Number | 111080-65-0 | |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=NC=C1 | |
| Appearance | White to pale yellow crystalline solid | Can appear as oil if impure |
| Melting Point | 80–85 °C | |
| pKa (Pyridine N) | ~5.2 | Estimated based on 4-picoline |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water |
Synthetic Accessibility & Preparation[4][5][12]
The synthesis of tert-butyl (pyridin-4-ylmethyl)carbamate is a high-yielding, single-step protection protocol.[4][5][6][7] The reaction exploits the nucleophilicity of the primary amine in 4-(aminomethyl)pyridine over the pyridine nitrogen, typically achieving >90% regioselectivity due to the steric hindrance and lower basicity of the pyridine ring compared to the primary alkyl amine.[4][5][6][7]
Protocol: Boc-Protection of 4-(Aminomethyl)pyridine
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-(aminomethyl)pyridine in DCM (0.5 M concentration) at 0 °C under an inert atmosphere (N₂).
-
Base Addition: Add Et₃N dropwise.[4][5][6][7] The base neutralizes any HCl salts if the starting material is a hydrochloride and scavenges acidic byproducts.[4][5][6][7]
-
Boc Anhydride Addition: Add a solution of Boc₂O in DCM dropwise over 30 minutes. Critical: Maintain temperature <5 °C to minimize side reactions at the pyridine nitrogen.[4][5][6][7]
-
Reaction Monitoring: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the polar starting amine (R_f ~0.[4][5][6][7]1) and appearance of the less polar carbamate (R_f ~0.5).[4][5][6][7]
-
Workup: Quench with water. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[5][6][7][8]
-
Purification: Concentrate in vacuo. If the product is an oil, induce crystallization by triturating with cold hexanes or diethyl ether.[5][6][7]
Figure 1: Mechanistic pathway for the selective Boc-protection of the primary amine.[4][5][6][7]
Reactivity Profile & Deprotection
The utility of this compound rests on its orthogonal reactivity .[4][5][6][7] The pyridine ring remains active for cross-coupling or salt formation, while the amine remains inert until acid activation.[5][6][7]
A. Acidic Deprotection (Boc Removal)
The carbamate is cleaved under acidic conditions to regenerate the primary amine (usually as a salt).[4][5][6][7]
-
Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.[4][5][6][7]
-
Mechanism: Protonation of the carbonyl oxygen leads to the loss of the tert-butyl cation (generating isobutylene) and decarboxylation.[4][5][6][7]
-
Observation: Evolution of CO₂ gas bubbles indicates reaction progress.[4][5][6][7]
B. Pyridine Nitrogen Reactivity
-
N-Oxidation: Reaction with m-CPBA yields the Pyridine N-oxide, a strategy used to activate the ring for nucleophilic aromatic substitution (S_NAr) at the 2-position.[4][5][6][7]
-
Quaternization: Reaction with alkyl halides (e.g., MeI) generates pyridinium salts, increasing water solubility or creating electrophilic sites.[5][6][7]
Figure 2: Divergent reactivity pathways available for the scaffold.[4][5][6][7]
Medicinal Chemistry Applications
In drug discovery, this structure acts as a pharmacophore linker .[5][6][7] The pyridine nitrogen serves as a hydrogen bond acceptor (HBA), often interacting with the hinge region of kinase enzymes.[5][6][7]
-
Kinase Inhibition: The 4-aminomethylpyridine motif is found in inhibitors of PIM kinases.[4][5][6][7] For example, in the synthesis of SGI-1776 (a pan-PIM kinase inhibitor), this Boc-protected intermediate allows for the coupling of the pyridine tail to the imidazo[1,2-b]pyridazine core without interfering with the core coupling chemistry.[4][5][6]
-
Fragment-Based Drug Design (FBDD): The pyridine ring is a classic "privileged structure."[4][5][6][7] By keeping the amine protected, researchers can perform Suzuki-Miyaura couplings on the pyridine ring (if halogenated) or use the pyridine nitrogen to coordinate metals in organometallic complexes.[4][5][6][7]
Analytical Characterization
Validating the structure requires checking specific NMR signatures.[4][5][6][7] The symmetry of the 4-substituted pyridine simplifies the aromatic region.[4][5][6][7]
¹H NMR Expectations (400 MHz, CDCl₃):
-
δ 8.50 ppm (d, J=5.0 Hz, 2H): Protons at positions 2 and 6 of the pyridine ring (deshielded by ring nitrogen).[5][6][7]
-
δ 7.15 ppm (d, J=5.0 Hz, 2H): Protons at positions 3 and 5 (shielded relative to H-2/6).[5][6][7]
-
δ 5.00–5.50 ppm (br s, 1H): Carbamate NH proton (exchangeable).[5][6][7]
-
δ 4.30 ppm (d, J=6.0 Hz, 2H): Benzylic-like methylene (-CH₂-) protons.[4][5][6][7] Becomes a singlet if NH exchange is fast.[4][5][6][7]
-
δ 1.45 ppm (s, 9H): tert-Butyl methyl protons (strong singlet).[4][5][6][7]
IR Spectrum:
References
-
ChemicalBook. (2025).[4][5][6][7][9][10] 4-(BOC-AMINOMETHYL)PYRIDINE Properties and Synthesis. Link
-
Royal Society of Chemistry. (2019).[4][5][6][7] Photoredox-Catalysed Regioselective Synthesis of C-4-Alkylated Pyridines. ChemComm Supporting Info. Link
-
National Institutes of Health (NIH). (2025).[4][5][6][7] PubChem Compound Summary: tert-butyl (pyridin-4-ylmethyl)carbamate.[4][5][6][7] Link
-
Google Patents. (2019).[4][5][6][7] Cancer treatments targeting cancer stem cells (WO2019213570A1).[4][5][6][7] Link
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